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molecular formula C21H26N2O2 B1590054 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate CAS No. 91189-18-3

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Cat. No. B1590054
M. Wt: 338.4 g/mol
InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

The (1-benzhydrylazetidin-3-yl)-carbamic acid tert-butyl ester (500 mg, 1.48 mmol), Pd/C (10% w/w, 157 mg, 0.07 mmol), and ammonium formate (932 mg, 14.8 mmol) were weighed into a 25 RBF equipped with a condenser, degassed 3 times, and suspended/dissolved in 6 mL of methanol. The mixture was heated to 60 C for 4 hours to completion and was allowed to cool to room temperature. The mixture was filtered through a plug of celite washed with ethanol, and the filtrate was concentrated in vacuo. The residue was re-dissolved in 30 mL of DCM, dried over Na2SO4, filtered, and concentrated in vacuo to afford the crude intermediate. The intermediate and 4-chloroquinazoline (268 mg, 1.63 mmol) were dissolved in 6 mL of NMP, then treated with diisopropylethyl amine (515 μL, 2.96 mmol). The solution was heated to 80° C. overnight to completion affording an orange mixture. After cooling to room temperature, the solution was diluted with ethyl acetate and poured into diluted NaHCO3 solution. The aqueous was extracted with ethyl acetate, and the organics were combined. The organic was washed with water, brine, separated, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by chromatography (silica gel eluted with 9:1 MeOH:EtAc) to afford the pure (1-quinazolin-4-yl-azetidin-3-yl)-carbamic acid tert-butyl ester as a tan solid (390 mg, 88%). 1H NMR (DMSO-d6, 400 MHz) δ 8.47 (s, 1H), 7.94 (d, J=8.4 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.72 (d, J=8.4 Hz, 1H), 7.67 (m, 1H), 7.48 (t, J=7.6 Hz, 1H), 4.73 (m, 2H), 4.50 (m, 1H), 4.30 (m, 2H), 1.41 (s, 9H). LCMS (APCI+) m/z 301 [M+H]+; Rt=2.26 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
515 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
157 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][N:10]([CH:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)C2C=CC=CC=2)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+].ClC1C2C(=CC=CC=2)[N:34]=[CH:33][N:32]=1.C(N(C(C)C)CC)(C)C.C([O-])(O)=O.[Na+]>CN1C(=O)CCC1.C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:9][N:10]([C:12]2[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:34]=[CH:33][N:32]=2)[CH2:11]1)([CH3:3])([CH3:2])[CH3:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
932 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
268 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
6 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
515 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
157 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
degassed 3 times
DISSOLUTION
Type
DISSOLUTION
Details
suspended/dissolved in 6 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60 C for 4 hours to completion
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in 30 mL of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude intermediate
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 80° C. overnight to completion
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording an orange mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic was washed with water, brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel eluted with 9:1 MeOH:EtAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CN(C1)C1=NC=NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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